GB1908

Galectin-1 Binding Affinity Target Engagement

GB1908 is the definitive galectin-1 inhibitor for chronic oral dosing studies in galectin-1-overexpressing cancer models. Its low-nanomolar affinity (Ki=57 nM human) and ~105-fold selectivity over galectin-3 eliminate off-target ambiguity that plagues generic galectin inhibitors. A validated 30 mg/kg b.i.d. oral regimen provides full 24-hour target coverage, significantly slowing primary LL/2 lung tumor growth in syngeneic models. GB1908 also concentration-dependently reduces immunosuppressive cytokines (IL-17A, IFNγ, TNFα) in stromal NSCLC models. Choose GB1908 for precise mechanistic conclusions and translational fidelity.

Molecular Formula C18H18Cl2N4O5S2
Molecular Weight 505.4 g/mol
Cat. No. B15610784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB1908
Molecular FormulaC18H18Cl2N4O5S2
Molecular Weight505.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18Cl2N4O5S2/c1-28-16-14(24-5-11(22-23-24)12-7-30-18(27)21-12)15(26)13(6-25)29-17(16)31-8-2-3-9(19)10(20)4-8/h2-5,7,13-17,25-26H,6H2,1H3,(H,21,27)
InChIKeyMNYFYJPPTJLAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB1908 for Research Procurement: A Selective Galectin-1 CBD Inhibitor with Validated Oral Bioavailability


GB1908 is a novel, small-molecule glycomimetic identified as a selective, high-affinity inhibitor of the galectin-1 carbohydrate recognition domain (CRD). It was developed through the optimization of the thiazole-containing compound GB1490 [1]. This compound is characterized by its low nanomolar affinity for galectin-1 and its ability to attenuate galectin-1-induced apoptosis and immunosuppressive cytokine production, effects which have been demonstrated in both in vitro and in vivo cancer models [2].

Why Generic Small-Molecule Galectin-1 Inhibitors Cannot Replace GB1908 in Targeted Cancer Studies


Procuring a generic galectin-1 inhibitor without considering its binding profile and pharmacokinetics can invalidate research outcomes. Galectin inhibitors vary drastically in their selectivity profiles across the 15 galectin subtypes [1]. For example, while some compounds like OTX008 bind to a different allosteric site [2], others like the predecessor GB1490 exhibit significantly lower affinity for galectin-1. Interchanging compounds without accounting for these critical differences can lead to misinterpretation of target engagement, off-target effects mediated by other galectins, and poor translation of in vitro data to oral in vivo models.

Direct Quantitative Comparisons: GB1908 vs. Its Closest Analogs for Scientific Selection


Galectin-1 Binding Affinity (Kd) Advance Over the Predecessor GB1490

GB1908 demonstrates a substantial increase in binding affinity for galectin-1 compared to its predecessor compound, GB1490. This difference is critical for achieving meaningful target engagement in vivo at lower drug concentrations. GB1908 has a Kd of 0.057 μM for galectin-1 [1]. In contrast, GB1490, which was the lead compound identified prior to the optimization campaign, has a Kd of 0.4 μM for galectin-1 [2].

Galectin-1 Binding Affinity Target Engagement

Galectin-1 vs. Galectin-3 Selectivity Ratio Compared with the Predecessor GB1490

A major liability of early galectin inhibitors was the off-target inhibition of galectin-3. GB1908 shows a selectivity ratio for galectin-1 over galectin-3 that is an order of magnitude greater than that of GB1490. For GB1908, the Kd for galectin-1 is 0.057 μM, while the Kd for galectin-3 is 6.0 μM, yielding a selectivity ratio of ~105-fold [1]. In comparison, GB1490 has Kd values of 0.4 μM for galectin-1 and 2.7 μM for galectin-3, resulting in a selectivity ratio of only ~6.8-fold [2].

Isoform Selectivity Galectin-3 Off-Target Profiling

Functional Cellular Activity: Superior Rescue of Galectin-1-Induced Apoptosis

The functional consequence of GB1908's enhanced affinity is a 3-fold improvement in the cellular potency required to rescue Jurkat T cells from galectin-1-induced apoptosis. GB1908 inhibits this apoptosis with an IC50 of 850 nM [1]. Data from ProbeChem indicates this represents a 3-fold improvement over the activity observed for GB1490 in the same assay , directly validating that the biochemical affinity improvement translates into superior functional cellular activity.

T cell apoptosis Functional Potency In Vitro Pharmacology

Sustained In Vivo Pharmacokinetic Coverage Enabling Oral Dosing

GB1908 has been specifically optimized for oral administration, a key differentiator from many galectin-1 inhibitors like OTX008, which is administered subcutaneously. Oral dosing of GB1908 at 30 mg/kg twice daily in mice achieves free plasma concentrations that exceed its Kd for galectin-1 for a full 24 hours [1]. This sustained coverage, not documented for predecessors like GB1490, is essential for continuous target engagement in chronic disease models.

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Validated Application Scenarios for GB1908 in Oncology and Immuno-Oncology Drug Discovery


In Vivo Models of Galectin-1-Driven Tumor Growth Requiring Oral Dosing

GB1908 is the most suitable compound for chronic oral dosing studies in syngeneic cancer models where galectin-1 is overexpressed. Its validated pharmacokinetic profile enables a 30 mg/kg b.i.d. oral regimen that provides full 24-hour target coverage. This regimen significantly slowed the growth of primary LL/2 lung tumors in a syngeneic mouse model [1].

Investigating Immunosuppressive Cytokine Modulation by Tumor Stroma

When the research objective is to quantify the abrogation of galectin-1-induced immune suppression in a tumor microenvironment, GB1908 is the appropriate tool. It has been shown to concentration-dependently reduce the production of immunosuppressive cytokines like IL-17A, IFNγ, and TNFα in a stromal non-small cell lung cancer model [2].

Deconvoluting Galectin-1 vs. Galectin-3 Biology in Apoptosis

In studies designed to distinguish the pro-apoptotic roles of galectin-1 from those of galectin-3, GB1908's ~105-fold selectivity over galectin-3 is a critical asset. Using GB1908 at 0.85 μM blocks galectin-1-induced apoptosis in Jurkat cells [1] without simultaneously inhibiting galectin-3, allowing for more precise mechanistic conclusions than less selective alternatives like GB1490 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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